molecular formula C11H15N B1665222 Aletamine CAS No. 4255-23-6

Aletamine

Cat. No. B1665222
CAS RN: 4255-23-6
M. Wt: 161.24 g/mol
InChI Key: TULLTUMEDOASPD-UHFFFAOYSA-N
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Description

Aletamine, also known as Alfetamine or alpha-allyl-phenethylamine, is a chemical compound of the phenethylamine family . It was briefly investigated as a possible antidepressant in the early 1970s . Its activity profile was said to be very similar to imipramine and amitriptyline, two tricyclic antidepressants . It has now been largely superseded by the newer compounds in this class, and only rarely found in scientific literature .


Synthesis Analysis

Alfetamine was synthesized by Kenji Tsukada and colleagues at Shinshu University and Dow Chemical Company in the 1960s and early 1970s . The most popular, simple, rapid, and safe non-metal reduction route for the synthesis of amphetamine is Leuckart–Wallach reductive amination reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenethylamine core with an allyl group attached . The IUPAC name for this compound is 1-phenylpent-4-en-2-amine . The molecular weight is 161.2435 g/mol .

Scientific Research Applications

Pharmacologic Evaluation as an Antidepressant

Aletamine has been evaluated for its potential as an antidepressant drug. Its pharmacologic activity profile closely resembles that of tricyclic antidepressants like imipramine and amitriptyline. This compound shares several effects with these antidepressants, such as antagonism of RO4-1284-induced ptosis, depression of spontaneous motor activity, anticonvulsant action, hypotension, and local anesthesia effects. Notably, this compound lacks central or peripheral anticholinergic effects and shows more potent counteraction against existing reserpine depression in mice compared to imipramine and amitriptyline (Hitchens et al., 1972).

Protective Effect Against Paracetamol-Induced Hepatotoxicity

Studies have investigated the protective effect of artichoke leaf extract (ALE), containing this compound, against paracetamol-induced liver injury. ALE showed potential in reversing oxidative stress parameters, DNA damage, and necrosis induced by paracetamol, suggesting a protective role against liver toxicity (El Morsy & Kamel, 2015).

Antiallergic Activity

Research involving Arctium lappa L., which contains this compound, highlighted its antiallergic potential. This compound suppressed allergic reactions, as evidenced by reduced histamine and other inflammatory mediators in models of allergic reactions. This suggests this compound's potential role in developing antiallergic treatments (Yang et al., 2016).

Mechanism of Action

Target of Action

Aletamine, also known as α-Allylphenethylamine , is a stimulant compound similar to amphetamine . The primary targets of this compound are likely to be similar to those of amphetamines, which primarily interact with the dopamine transporter (DAT) and the vesicular monoamine transporter VMAT2 . These transporters play a crucial role in the regulation of dopamine, a neurotransmitter associated with reward and pleasure systems in the brain .

Mode of Action

Amphetamines are known to increase the concentration of noradrenaline in the prefrontal cortex and dopamine in the striatum in a dose and time-dependent manner . This increase in neurotransmitter concentration is associated with the compound’s stimulant effects.

Biochemical Pathways

Based on its similarity to amphetamines, it’s likely that this compound affects the dopaminergic and noradrenergic pathways . These pathways are involved in various physiological functions, including mood regulation, reward, and the body’s fight-or-flight response.

Pharmacokinetics

Amphetamines, which are structurally similar, are known to have a half-life of approximately 9-14 hours . The urine pH can modify this pharmacokinetic parameter, which can vary from 7 hours in acid urine to 34 hours for alkaline urine . It’s possible that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Based on its similarity to amphetamines, it’s likely that this compound may lead to increased alertness, mood elevation, and decreased fatigue . At the molecular level, this compound may trigger ectopic growth of mesolimbic dopamine axons to the prefrontal cortex .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic or environmental risk factors can lead to reductions in dopamine release, lower dopamine transporter levels, reductions in D2/D3 receptors, and/or decrease of receptor sensitivity . These factors can potentially influence the individual’s response to this compound.

properties

IUPAC Name

1-phenylpent-4-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKXQJYCZMWOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4255-24-7 (hydrochloride)
Record name Alfetamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60863350
Record name 1-Benzyl-3-buten-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4255-23-6
Record name α-2-Propen-1-ylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4255-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alfetamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-3-buten-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALFETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3V87119BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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